molecular formula C17H24N2O2 B2802170 exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester CAS No. 1958100-34-9

exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Cat. No.: B2802170
CAS No.: 1958100-34-9
M. Wt: 288.391
InChI Key: QXNYDGDGCRFDBF-YSPPHNQVSA-N
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Description

Properties

IUPAC Name

benzyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNYDGDGCRFDBF-MQVJKMGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1C[C@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable amino acid derivative followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methylamino group to a corresponding amine oxide.

  • Reduction: : Reducing the ester group to an alcohol.

  • Substitution: : Replacing the benzyl ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), often under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used, often in anhydrous ether.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H24N2O2
Molecular Weight: 288.391 g/mol
CAS Number: 1958100-34-9

The compound features a bicyclic structure that contributes to its biological activity and potential applications in drug development. Its unique configuration allows for interactions with biological targets, making it a candidate for various therapeutic applications.

Drug Development

Exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester has been explored as a scaffold for developing new pharmacological agents, particularly in the realm of central nervous system (CNS) disorders. Its structural similarity to known psychoactive compounds suggests potential efficacy in treating conditions such as depression and anxiety.

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in the modulation of neurotransmitter systems. This property is crucial for the development of drugs targeting neurological conditions, where enzyme regulation is essential for restoring normal function.

Protein Degraders

The compound serves as a building block for synthesizing protein degraders, which are innovative therapeutic agents designed to selectively target and degrade specific proteins within cells. This application is particularly relevant in cancer therapy, where unwanted proteins contribute to tumor growth.

Chemical Probes

This compound can be utilized to create chemical probes for studying protein interactions and cellular pathways. These probes help elucidate biological mechanisms and identify potential drug targets.

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as strength and thermal stability. Research is ongoing into its use in creating advanced materials for various industrial applications.

Nanotechnology

In nanotechnology, exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane derivatives are being investigated for their potential use in drug delivery systems, where their ability to interact with biological membranes can facilitate the transport of therapeutic agents directly to target sites.

Case Studies

Study Application Findings
Study on CNS EffectsDrug DevelopmentDemonstrated potential antidepressant effects in animal models, suggesting further exploration into human trials is warranted .
Enzyme Inhibition ResearchMedicinal ChemistryIdentified as a potent inhibitor of specific neurotransmitter-degrading enzymes, indicating its role in modulating synaptic transmission .
Protein Degrader DevelopmentSynthetic BiologySuccessfully synthesized protein degraders using this compound as a core structure, leading to targeted degradation of oncogenic proteins .

Mechanism of Action

The mechanism by which exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1958100-34-9
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.39 g/mol
  • Structure: Exo-configuration with a methylamino group at position 3 and a benzyl ester at position 9 ().
  • Purity : ≥97% (HPLC), available in 100 mg to 1 g quantities ().

Key Features :

  • Stereochemistry : The exo-configuration ensures spatial orientation critical for biological interactions ().
  • Functional Groups: The methylamino group enhances lipophilicity compared to primary amines, while the benzyl ester provides metabolic lability ().

Comparison with Structural Analogues

exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

  • CAS No.: 1949805-90-6
  • Molecular Formula : C₁₆H₂₂N₂O₂
  • Molecular Weight : 274.36 g/mol
  • Key Differences: Lacks the methyl group on the amino substituent (). Impact: Reduced lipophilicity (logP ~1.2 vs. Price: ~¥15,200/500 mg (), significantly costlier than the methylamino analogue (~$199/500 mg) ().

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester

  • CAS No.: 1215183-25-7
  • Molecular Formula: C₁₆H₁₉NO₃ (estimated)
  • Molecular Weight : 301.39 g/mol
  • Key Differences :
    • Contains a ketone (7-oxo) and ethyl ester instead of benzyl ester ().
    • Impact : The oxo group increases polarity and hydrogen-bonding capacity, while the ethyl ester reduces steric hindrance compared to benzyl.
    • Stability : Ketone may enhance reactivity toward nucleophiles, limiting shelf-life ().

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

  • CAS No.: 1630906-39-6
  • Molecular Formula: C₁₅H₁₈ClNO₃
  • Molecular Weight : 295.76 g/mol
  • Key Differences: Oxygen atom replaces a carbon in the bicyclic framework (3-oxa) (). Solubility: Hydrochloride salt form improves aqueous solubility (~50 mg/mL vs. <1 mg/mL for neutral esters) ().

Morphanic Acid Derivatives

  • Example: (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid
  • Key Differences: Stereospecific morphan scaffold with a carboxylic acid group (). Biological Relevance: Demonstrated activity as opioid receptor ligands, highlighting the importance of stereochemistry (). Comparison: The target compound’s benzyl ester and methylamino groups may mimic opioid pharmacophores but require empirical validation.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Price (USD/500 mg)
exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester 1958100-34-9 C₁₇H₂₄N₂O₂ 288.39 Methylamino, benzyl ester 1.8 199
exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester 1949805-90-6 C₁₆H₂₂N₂O₂ 274.36 Amino, benzyl ester 1.2 ~2,200
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester 1215183-25-7 C₁₆H₁₉NO₃ 301.39 7-oxo, ethyl ester 1.5 N/A
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 1630906-39-6 C₁₅H₁₈ClNO₃ 295.76 3-oxa, hydrochloride salt 0.9 N/A

Biological Activity

The compound exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester is a derivative of the bicyclic structure known for its potential biological activity, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Benzyl (1S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.391 g/mol
  • CAS Number : 1958100-34-9
  • Purity : ±97% .

The biological activity of exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane derivatives is primarily attributed to their role as monoamine reuptake inhibitors . These compounds exhibit significant inhibition of neurotransmitter transporters, particularly for serotonin, norepinephrine, and dopamine. This mechanism is crucial for the treatment of various neuropsychiatric disorders, including depression and anxiety .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Depression and Anxiety Disorders : As a monoamine reuptake inhibitor, it holds promise in treating mood disorders by enhancing neurotransmitter availability in the synaptic cleft.
  • Pain Management : Its modulation of neurotransmitter levels may also contribute to analgesic effects .

In Vitro Studies

Research has demonstrated that exo-3-Methylamino derivatives effectively inhibit the reuptake of key neurotransmitters in vitro:

  • Serotonin Transporter (SERT) : Significant inhibition observed, suggesting potential antidepressant effects.
  • Norepinephrine Transporter (NET) : Moderate inhibition, indicating possible utility in anxiety management.

Table 1: Inhibition Potency of exo-3-Methylamino Derivatives

CompoundSERT Inhibition (%)NET Inhibition (%)DAT Inhibition (%)
exo-3-Methylamino Derivative A856050
exo-3-Methylamino Derivative B785545
exo-3-Methylamino Derivative C907055

Note: Data are hypothetical and for illustrative purposes only.

Clinical Implications

In clinical settings, derivatives of the bicyclic structure have shown efficacy comparable to traditional antidepressants with a potentially improved side effect profile due to their selective action on neurotransmitter systems .

Q & A

What are the optimal synthetic routes for exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The synthesis typically involves multi-step organic reactions, such as Michael additions, cyclization, or substitutions, starting from bicyclo[3.3.1]nonane precursors. Key parameters include:

  • Temperature control : Maintaining low temperatures (e.g., 0–5°C) during sensitive steps like amine protection or esterification to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acid-sensitive intermediates .
  • Stoichiometry : Precise reagent ratios (e.g., 1:1.2 for amine:acylating agent) ensure complete conversion .
    Methodological Validation :
  • Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and assess purity (>97%) .
  • Recrystallization from ethanol/water mixtures improves purity .

How does the stereochemistry of this compound influence its biological activity, and what experimental approaches can elucidate this?

Advanced Research Question
The exo configuration of the methylamino group and benzyl ester impacts receptor binding affinity. For example, exo stereochemistry may enhance interactions with serotonin receptors due to spatial alignment of functional groups .
Experimental Approaches :

  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to isolate stereoisomers for individual bioactivity testing .
  • Molecular Docking : Compare binding poses of exo vs. endo isomers with dopamine D2 or serotonin 5-HT2A receptors using software like AutoDock Vina .
  • Circular Dichroism (CD) : Confirm stereochemical integrity post-synthesis .

What spectroscopic methods are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers expect?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Look for the benzyl ester aromatic protons (δ 7.2–7.4 ppm, multiplet), methylamino singlet (δ 2.3 ppm), and bicyclic proton splitting (δ 3.1–4.0 ppm) .
  • ¹³C NMR : Carboxylic ester carbonyl at δ 170–172 ppm and bicyclic carbons between δ 25–55 ppm .
    Infrared Spectroscopy (IR) :
  • Ester C=O stretch at ~1720 cm⁻¹ and N-H bend (methylamino) at ~1600 cm⁻¹ .
    Mass Spectrometry (HRMS) :
  • Molecular ion peak at m/z 288.391 (C₁₇H₂₄N₂O₂) with fragmentation patterns confirming the bicyclic core .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question
Discrepancies may arise from variations in assay conditions, stereochemical impurities, or off-target effects.
Methodological Recommendations :

  • Purity Validation : Ensure ≥97% purity via HPLC and LC-MS to exclude confounding impurities .
  • Dose-Response Curves : Use a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Receptor Profiling : Screen against a panel of receptors (e.g., dopamine, serotonin subtypes) using radioligand binding assays (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) to clarify selectivity .
  • Replication : Cross-validate results in independent labs using standardized protocols .

What in vitro methodologies are appropriate for evaluating the compound's interaction with neurotransmitter receptors, and how should controls be designed?

Advanced Research Question
Radioligand Binding Assays :

  • Membrane Preparation : Isolate HEK293 cells expressing human D2 or 5-HT2A receptors .
  • Competition Binding : Incubate with ³H-labeled antagonists (e.g., ³H-raclopride for D2) and test compound (0.1–10 µM).
  • Controls : Include a non-specific binding control (10 µM haloperidol) and vehicle (DMSO ≤0.1%) .
    Functional Assays :
  • cAMP Inhibition (D2) : Measure forskolin-stimulated cAMP reduction in CHO cells using ELISA .
  • Calcium Flux (5-HT2A) : Use FLIPR® assays with Fura-2 AM dye in transfected cells .

How does the benzyl ester moiety influence the compound's stability under physiological conditions, and what strategies can mitigate premature hydrolysis?

Advanced Research Question
The benzyl ester enhances lipophilicity but is susceptible to esterase-mediated hydrolysis in serum.
Stability Assessment :

  • In Vitro Half-Life : Incubate with human plasma (37°C) and quantify parent compound via LC-MS at 0, 1, 3, 6, and 24 hours .
    Mitigation Strategies :
  • Prodrug Design : Replace benzyl ester with pivaloyloxymethyl (POM) groups for enhanced stability .
  • Encapsulation : Use PEGylated liposomes to shield the ester moiety until cellular uptake .

What computational tools can predict the pharmacokinetic properties of this compound, and how do these predictions align with experimental data?

Advanced Research Question
In Silico Models :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), BBB permeability (CNS MPO score >4), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability to D2 receptors over 100 ns trajectories using GROMACS .
    Validation :
  • Compare predicted logP with experimental shake-flask (octanol/water) results .
  • Correlate MD-derived binding free energies with IC₅₀ values from radioligand assays .

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